2-(3,4-dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, a pyrazinyl group, and an azetidinyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(3,4-dimethoxyphenyl)-2-(pyrazin-2-yl)acetonitrile. This intermediate can be synthesized through a reaction between 3,4-dimethoxybenzaldehyde and pyrazine-2-carboxylic acid, followed by a cyclization reaction to form the azetidinyl ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-yl)acetonitrile: This compound shares a similar structure but lacks the azetidinyl group.
3,4-Dimethoxyphenyl derivatives: These compounds have the dimethoxyphenyl group but differ in other structural aspects.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide is unique due to the presence of the azetidinyl group, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N4O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide |
InChI |
InChI=1S/C17H20N4O3/c1-23-14-4-3-12(7-15(14)24-2)8-17(22)20-13-10-21(11-13)16-9-18-5-6-19-16/h3-7,9,13H,8,10-11H2,1-2H3,(H,20,22) |
InChI Key |
UGCSSBNCOAAFMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CN(C2)C3=NC=CN=C3)OC |
Origin of Product |
United States |
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